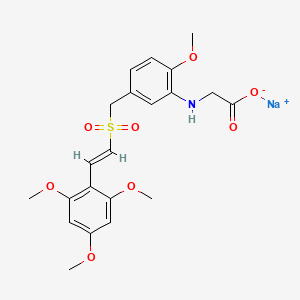

![molecular formula C14H18N2O4 B1324618 4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid CAS No. 309943-04-2](/img/structure/B1324618.png)

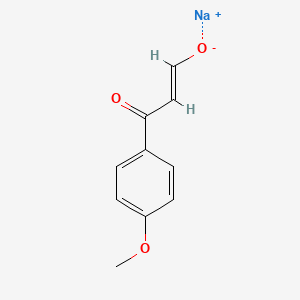

4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid

説明

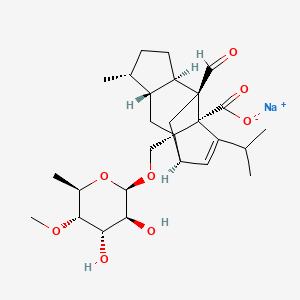

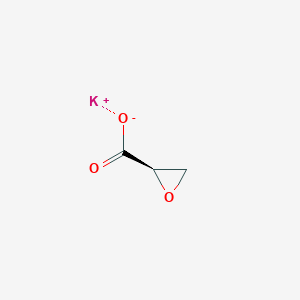

“4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid” is a chemical compound with the molecular formula C14H18N2O4 . It has a molecular weight of 278.30 g/mol . This compound has gained significant attention in scientific research recently.

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a methylamino group, and a 3-nitrobenzoic acid group . The InChI key for this compound is VAHGAIQQOSIPHA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.32 g/mol and a topological polar surface area of 92.2 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .科学的研究の応用

Synthesis and Chemical Education : The synthesis of nitrobenzoic acid derivatives, such as 4-amino-3-nitrobenzoic acid methyl ester, is highlighted as a straightforward process suitable for educational purposes in organic chemistry. This process involves Fischer esterification and provides an example of producing nitrobenzoic acid derivatives with potential application in teaching laboratory settings (Kam, Levonis, & Schweiker, 2020).

Peptide Synthesis : Research into the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids demonstrates their utility as reagents for coupling to polyethylene glycol, facilitating the creation of benzoyl-polyethylene glycol supports. This method presents an efficient route for peptide synthesis, offering better yields and purification processes compared to traditional methods (Hemmasi, Stüber, & Bayer, 1982).

Material Sciences : Studies on the molecular structures of similar compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, showcase the importance of nitrobenzoic acid derivatives in understanding hydrogen bonding and molecular interactions. These findings have implications for material science, particularly in the design and synthesis of new materials with specific properties (Portilla et al., 2007).

Environmental Science : The microbial transformation of nitroaromatic compounds in sewage effluent research indicates the degradation pathways of nitrobenzoic acids under various conditions. Such studies are crucial for understanding the environmental impact and biodegradability of nitrobenzoic acid derivatives, including potential compounds like 4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid (Hallas & Alexander, 1983).

特性

IUPAC Name |

4-[cyclohexyl(methyl)amino]-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-15(11-5-3-2-4-6-11)12-8-7-10(14(17)18)9-13(12)16(19)20/h7-9,11H,2-6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPIHBDRJRMTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。